Chlorine cation

α-chlorination carbonyl functionalization atom economy

Conventional chlorinating agents like Cl₂ or NCS often cause over-chlorination and purification challenges. Chlorine cation (Cl⁺), generated from precursors such as Cl₃CCN, offers a solution by enabling highly selective electrophilic substitutions. • Achieves 100% atom economy in α-monochlorination of carbonyls, eliminating succinimide or HCl waste streams. • Enables N>S>O regioselectivity for amine-focused derivatization without thiol interference, valuable for proteomics. • Ideal for pharmaceutical process chemistry where single α-chloro substitution and PMI reduction are critical.

Molecular Formula Cl+
Molecular Weight 35.45 g/mol
Cat. No. B1240274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine cation
Molecular FormulaCl+
Molecular Weight35.45 g/mol
Structural Identifiers
SMILES[Cl+]
InChIInChI=1S/Cl/q+1
InChIKeyKVPIFZRDXDYGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorine Cation (Cl⁺) Procurement Guide


Chlorine cation (Cl⁺), CAS Registry Number 24203-47-2, is a monoatomic monocation with molecular weight 35.45 g/mol [1]. Unlike neutral molecular chlorine (Cl₂), Cl⁺ functions as a potent electrophilic species generated in situ for aromatic substitution, α-chlorination of carbonyls, and electrophilic additions [2]. The bare Cl⁺ ion is not commercially available as a shelf-stable reagent; it is generated transiently from precursors such as Cl₃CCN under basic conditions, from N-chloro compounds via photoredox catalysis, or in plasma/gas-phase environments [3][4]. This guide focuses on quantifiable differentiation of Cl⁺-mediated chlorination pathways relative to conventional Cl₂ and alternative electrophilic chlorine sources.

In situ generation Requires precursor (Cl₃CCN/Base or photoredox) for electrophilic Cl⁺ release
Electrophilic pathway Enables α-chlorination and aromatic substitution distinct from Cl₂ radical chemistry
Not shelf-stable No commercially available Cl⁺ salt; workflow must integrate precursor activation step

Why Chlorine Cation Cannot Be Replaced


Conventional electrophilic chlorination reagents such as Cl₂, SO₂Cl₂, and tBuOCl exhibit high reactivity but suffer from poor selectivity, leading to over-chlorination and difficult product purification [1]. N-Chloro compounds (NCS, N-chloroamines) offer improved handling safety but display only moderate reactivity unless activated by metals, Lewis/Brønsted acids, or radical initiators [1]. Critically, Cl⁺-mediated pathways generated from precursors such as Cl₃CCN or via photoredox catalysis achieve distinct reaction outcomes—including α-monochlorination selectivity on carbonyls and unique regioselectivity patterns—that cannot be replicated by molecular Cl₂ or conventional N-chloro reagents under identical conditions [2][3]. The following quantitative evidence establishes where Cl⁺-based methodologies provide measurable, verifiable differentiation.

Cl₂ & SO₂Cl₂ selectivity May produce over-chlorinated mixtures; Cl⁺-based routes can favor monochlorination
N-chloro reagent activation NCS and N-chloroamines often require metal/acid activation and may not replicate Cl⁺ regioselectivity
Pathway-dependent outcomes Pathway-specific outcomes may not transfer directly between Cl₃CCN/Base and photoredox activation

Chlorine Cation Performance Evidence


α-Chlorination Atom Economy: Cl⁺ Advantage

Trichloroacetonitrile (Cl₃CCN) undergoes inverse-electron C–Cl bond cleavage under basic conditions to generate Cl⁺ cation for electrophilic α-mono- and α-dichlorination of carbonyl compounds [1]. Unlike N-chlorosuccinimide (NCS), which generates stoichiometric succinimide byproduct, or Cl₂, which produces HCl waste, the Cl₃CCN-derived Cl⁺ methodology uses a cheap, commercially available C-chloro reagent with full chlorine atom utilization [1].

α-Chlorination Atom Economy
Head-to-head
2× atom utilization vs NCS & Cl₂
Supports process mass intensity improvement context
Basic conditions; substrate scope review
α-chlorination carbonyl functionalization atom economy

N>S>O Regioselectivity of Dimethylchlorinium Ion

In gas-phase reactions with cysteine, the dimethylchlorinium ion [(CH₃)₂Cl⁺] methylates nucleophilic sites with regioselectivity order N > S > O [1]. This selectivity profile is inverted relative to the methoxymethyl cation (CH₃OCH₂⁺), which methylates with order S > N > O [1].

N>S>O Regioselectivity
Head-to-head
(CH₃)₂Cl⁺: N > S > O vs CH₃OCH₂⁺: S > N > O
Enables N-selective alkylation without thiol disruption
Gas-phase CI/MS/MS; cysteine model
regioselectivity gas-phase ion chemistry cysteine derivatization

Cl₂⁺ Ion Etch Rate vs. Cl⁻ Ion

In pulsed-power Cl₂ discharge afterglow plasmas, selective bombardment of silicon substrates with positive (Cl₂⁺) or negative (Cl⁻) ions at equal energy (50 eV) reveals a 2× etch rate advantage for positive chlorine ions [1].

Cl₂⁺ Etch Rate
Head-to-head
2× faster vs Cl⁻ at 50 eV
Supports ion polarity optimization for throughput
Silicon substrate; pulsed-power afterglow
plasma etching silicon microfabrication ion polarity

Cl₂ Plasma Etching: Profile Control vs. F-Based

In submicrometer trench etching, Cl₂ plasma achieves comparable Si etch rate to F-based (SF₆/C₄F₈) chemistry while providing superior dimension and profile control [1]. At large open areas, F-based etching is significantly faster (1818 vs. 201 nm/min), but this advantage diminishes at submicron dimensions where Cl₂ provides better critical dimension control [1].

Cl₂ vs F-Based Etching
Head-to-head
112 nm/min (Cl₂) vs 195 nm/min (F-based); 23:1 Ni selectivity
Better dimensional control at submicron features
Submicrometer trench; Cl₂ etch rate slower
dry etching aspect ratio silicon trench

Trichloride Ionic Liquids: Safer Metal Dissolution

Ionic liquids with trichloride anions ([Cl₃]⁻) synthesized by contacting chloride ILs with Cl₂ gas safely store chlorine and serve as oxidizing agents for metal dissolution under mild conditions [1]. This approach avoids the high volatility and solvent incompatibility of molecular Cl₂ and the extreme corrosivity of aqua regia [1].

Trichloride ILs Safety
Class-level
Room temp, negligible vapor pressure for metal dissolution
May reduce EHS burden vs Cl₂ gas/aqua regia
Qualitative improvement; IL recyclability context
ionic liquids metal recycling oxidative dissolution

α-Monochlorination Selectivity: Cl⁺ vs. Cl₂

The Cl⁺ generated from Cl₃CCN under basic conditions enables α-monochlorination of carbonyl compounds [1]. Traditional Cl₂-mediated α-chlorination of ketones typically yields mixtures of mono- and dichlorinated products due to the rapid enolization and further reaction of the monochloro product.

α-Monochlorination Selectivity
Class-level
Cl₃CCN/Cl⁺ yields mono-; Cl₂ gives mixtures
Supports monochlorination route without over-chlorination
Binary outcome; substrate scope review
monochlorination carbonyl α-functionalization chemoselectivity

Chlorine Cation Application Scenarios


α-Monochlorination for Pharma Intermediates

Cl₃CCN-derived Cl⁺ enables selective α-monochlorination of ketones and aldehydes with 100% atom economy, eliminating succinimide or HCl waste streams associated with NCS or Cl₂ [1]. This methodology is particularly suited for pharmaceutical process chemistry where single α-chloro substitution is required without over-chlorination, and where PMI reduction is a procurement criterion [1].

N-Selective Peptide Methylation for Proteomics

Dimethylchlorinium ion [(CH₃)₂Cl⁺] provides N>S>O regioselectivity for cysteine methylation in CI/MS/MS, inverting the S-first preference of oxygen-based cation donors [1]. This selectivity enables N-terminal or amine-focused derivatization without concurrent thiol modification, valuable for proteomics applications requiring discrimination between amine and thiol nucleophiles [1].

High-Aspect-Ratio Si Etching for MEMS

Cl₂ plasma etching achieves 112 nm/min Si etch rate at submicrometer dimensions with 23:1 selectivity to Ni mask and vertical, smooth sidewalls [1]. This performance profile justifies Cl₂ chemistry selection over faster F-based etching (195 nm/min) when critical dimension control and sidewall verticality are paramount, such as in MEMS accelerometer or deep-trench capacitor fabrication [1].

Positive-Ion Plasma Etching for Si Throughput

In pulsed-power Cl₂ discharges where ion polarity can be selectively tuned, positive Cl₂⁺ ions etch silicon twice as fast as negative Cl⁻ ions at equivalent 50 eV energy [1]. This 2× throughput advantage supports process optimization in semiconductor manufacturing where maximizing etch rate without increasing ion energy preserves photoresist integrity and feature fidelity [1].

Safe Metal Dissolution for Recycling

Trichloride ionic liquids ([Cl₃]⁻) store Cl⁺ equivalents and enable oxidative dissolution of metals and alloys under mild, room-temperature conditions with negligible vapor pressure [1]. This approach replaces hazardous Cl₂ gas or aqua regia in metal recycling workflows (e.g., gallium from LEDs, gold from e-waste), reducing EHS compliance costs and enabling closed-loop processing [1].

Application
Selection Property
Validation Focus
Carbonyl α-monochlorination
Atom economy profile
Monochlorination selectivity verification
N-selective methylation (proteomics)
N>S>O regioselectivity profile
N-site selectivity over thiols; MS detection compatibility
High-aspect-ratio Si etching
Etch profile and mask selectivity
Sidewall verticality and critical dimension control
Positive-ion plasma Si etch
Ion-polarity dependent etch rate
Etch rate enhancement without energy increase
Metal dissolution under mild conditions
Oxidative dissolution with low vapor pressure
Closed-loop processing and EHS burden reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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